Ethylbenzene

Descripción

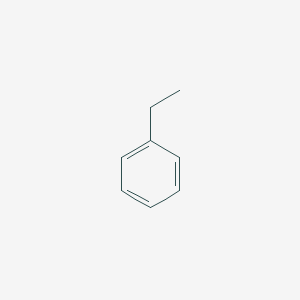

Structure

3D Structure

Propiedades

IUPAC Name |

ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27536-89-6 | |

| Record name | Benzene, ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27536-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020596 | |

| Record name | Ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylbenzene appears as a clear colorless liquid with an aromatic odor. Flash point 59 °F. Less dense than water (at 7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent and to make other chemicals., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Liquid, Colorless liquid with an aromatic odor; [NIOSH], COLOURLESS LIQUID WITH AROMATIC ODOUR., Colorless liquid with an aromatic odor. | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/86 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

277.2 °F at 760 mmHg (NTP, 1992), 136.2 °C, 136 °C, 277 °F | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

59 °F (NTP, 1992), 12.8 °C, 15.0 °C (59.0 °F) - closed cup, 64 °F (18 °C) - closed cup, 70 °F (21 °C) - closed cup, 18 °C c.c., 55 °F | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/86 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 170 mg/L at 25 °C (average of 16 literature ranging from 131-212 mg/L at 25 °C), In water, 169 mg/L at 25 °C, In water, 0.014 g/100 mL at 15 °C, Soluble in all proportions in ethyl alcohol and ethyl ether, For more Solubility (Complete) data for ETHYLBENZENE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.015, 0.01% | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8626 g/cu cm at 25 °C, Density of saturated vapor-air mixture at 760 mm Hg (air= 1): 1.03 (26 °C); specific dispersion: 174.6, Cricital density: 2.67 mmol/cu m; critical volume: 374.0 cu m/mol, Relative density (water = 1): 0.9, 0.87 | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7, 3.66 | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 85.1 °F ; 5 mmHg at 57.0 °F; 760 mmHg at 277.2 °F (NTP, 1992), 9.6 [mmHg], 9.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 7 mmHg | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/86 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

100-41-4, 68908-88-3 | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethyl-, benzylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068908883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylbenzene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-benzene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5I45M5G0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, ethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DAAAE60.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-139 °F (NTP, 1992), -94.95 °C, -95 °C, -139 °F | |

| Record name | ETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/13 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0264.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to the Reaction Mechanism of Ethylbenzene with Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylbenzene, a significant volatile organic compound (VOC) in the atmosphere, primarily originates from anthropogenic sources such as industrial solvents and vehicle emissions.[1][2] Its atmospheric degradation is predominantly initiated by reaction with the hydroxyl (OH) radical, a key oxidant in the troposphere.[1][3] This reaction is a critical first step in a complex series of atmospheric transformations that contribute to the formation of secondary organic aerosols (SOA) and ozone, impacting air quality and climate.[1] A thorough understanding of the reaction mechanism between this compound and OH radicals is therefore essential for accurately modeling atmospheric chemistry and for assessing the environmental fate and potential toxicological implications of this compound and its oxidation products. This guide provides an in-depth technical overview of the core reaction pathways, intermediates, and products, supported by quantitative data and detailed experimental methodologies.

Core Reaction Mechanism

The reaction between this compound and the hydroxyl radical proceeds via two primary pathways:

-

OH Radical Addition to the Aromatic Ring: This is the dominant pathway at ambient temperatures.[4][5] The electrophilic OH radical adds to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl-type radical adduct.[6][7] Theoretical and experimental studies have shown that the addition occurs at the ortho, meta, para, and ipso positions, with a significant preference for the ortho position.[5][6] The formation of the 2-ethyl-hydroxycyclohexadienyl radical (EB-Ortho) is the most favorable initial step.[6][7]

-

Hydrogen Abstraction from the Ethyl Group: This pathway involves the abstraction of a hydrogen atom from the benzylic (-CH2-) or the terminal methyl (-CH3) group of the ethyl side chain. Abstraction from the secondary carbon of the ethyl chain is the dominant abstraction channel at all temperatures.[8] While this pathway is less significant than OH addition at lower temperatures, its importance increases with rising temperature.[4]

Subsequent Reactions of the this compound-OH Adduct

The fate of the initially formed this compound-OH adducts is crucial in determining the final product distribution and is heavily influenced by the presence of other atmospheric species, particularly molecular oxygen (O2) and nitrogen oxides (NOx).[4][6]

Reactions with Molecular Oxygen (O2)

The this compound-OH adduct, primarily the ortho-adduct (EB-Ortho), can react with O2 through several channels:

-

Hydrogen Abstraction: O2 can abstract a hydrogen atom from the hydroxyl group or the ring, leading to the formation of ethylphenols and a hydroperoxyl radical (HO2). The formation of 2-ethylphenol (B104991) via hydrogen abstraction by O2 is considered a major product under atmospheric conditions.[6][7]

-

O2 Addition: Molecular oxygen can add to the radical adduct to form a peroxy radical.[5][6] These peroxy radicals are key intermediates that can undergo further reactions, including ring closure to form bicyclic radicals, which can then isomerize to more stable epoxide radicals.[5]

Reactions with Nitrogen Dioxide (NO2)

In environments with significant NOx concentrations, the reaction of the this compound-OH adduct with NO2 becomes a predominant pathway.[6] This reaction primarily leads to the formation of nitro-ethylbenzene.[4][6][7] Theoretical studies suggest that the reaction of the this compound-OH adduct with NO2 is a more significant channel in polluted atmospheres compared to its reactions with O2 and subsequent reactions with NO.[6]

Major Products of this compound Oxidation

The oxidation of this compound by hydroxyl radicals leads to a complex mixture of products. Some of the key products identified in theoretical and experimental studies include:

-

Ethylphenols: Formed from the reaction of the this compound-OH adduct with O2.[6][7]

-

Nitro-ethylbenzene: A major product in NOx-rich environments resulting from the reaction of the this compound-OH adduct with NO2.[6][7]

-

Ring-Opening Products: The peroxy radicals formed from O2 addition can undergo a series of reactions leading to the cleavage of the aromatic ring and the formation of smaller, oxygenated compounds such as 5-ethyl-6-oxo-2,4-hexadienal, furan, and ethyl-glyoxal.[6][9]

-

Acetophenone and Benzaldehyde: These have been observed as products of the OH radical-initiated reaction of this compound.[10]

Quantitative Data

The following tables summarize key quantitative data for the reaction of this compound with hydroxyl radicals and subsequent reactions.

Table 1: Reaction Rate Constants

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference(s) |

| This compound + OH → Products | 7.0 x 10⁻¹² | 298 | [11] |

| This compound-OH (ortho) + O₂ → Products | 9.57 x 10⁻¹⁶ | 298 | [6][9] |

| This compound-OH (ortho) + NO₂ → Products | 1.78 x 10⁻¹¹ | 298 | [6][9] |

| This compound + HO₂ → Products (H-abstraction from sec-C) | 1.28 x 10⁻²⁴ T³.⁷⁰ exp(-5100/T) | 300-2000 | [8] |

| This compound + HO₂ → Products (H-abstraction from pri-C) | 2.90 x 10⁻²⁴ T³.⁷⁸ exp(-8400/T) | 300-2000 | [8] |

Table 2: Branching Ratios for OH Addition to this compound

| Addition Position | Branching Ratio | Reference(s) |

| Ortho | 0.53 | [5] |

| Para | 0.31 | [5] |

| Meta | 0.10 | [5] |

| Ipso | 0.06 | [5] |

Experimental Protocols

The study of the gas-phase reaction between this compound and hydroxyl radicals employs a variety of sophisticated experimental techniques to determine reaction kinetics and identify reaction products. The following sections detail the methodologies of some of the key experimental approaches.

Smog Chamber Experiments

Smog chambers are large, controlled-environment reactors used to simulate atmospheric chemical processes.[1][12]

Methodology:

-

Chamber Preparation: The chamber, typically a large bag made of inert fluorinated ethylene (B1197577) propylene (B89431) (FEP) Teflon film, is first flushed with purified air to remove any residual contaminants.[10][12]

-

Reactant Introduction: Known concentrations of this compound, a source of OH radicals (e.g., nitrous acid (HONO) or hydrogen peroxide (H2O2)), and, if required, NOx are introduced into the chamber.[1] The concentrations are typically monitored using techniques like Gas Chromatography (GC).

-

Initiation of Reaction: The reaction is initiated by photolysis of the OH radical precursor using a bank of black lamps or other light sources that simulate the solar spectrum.[12]

-

Monitoring of Reactants and Products: The concentrations of this compound, NOx, ozone, and various reaction products are monitored over the course of the experiment. This is achieved using a suite of analytical instruments, which may include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile organic compounds.[13]

-

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): For real-time monitoring of volatile organic compounds.[13]

-

Scanning Mobility Particle Sizer (SMPS): To measure the size distribution and concentration of any secondary organic aerosols formed.[13]

-

-

Data Analysis: The collected data are used to determine reaction rates, product yields, and ozone formation potentials.[1]

Flash Photolysis-Resonance Fluorescence (FPRF)

FPRF is a highly sensitive and widely used technique for directly measuring the rate constants of gas-phase reactions of OH radicals.[14]

Methodology:

-

Generation of OH Radicals: A pulse of UV light from a photolysis laser (e.g., an excimer laser) is used to photolyze a precursor molecule (e.g., H2O or O3 in the presence of H2O) to generate a known concentration of OH radicals.[14][15]

-

Reaction with this compound: The generated OH radicals react with a known excess concentration of this compound in a flow tube reactor.

-

Detection of OH Radicals: The concentration of OH radicals is monitored over time using resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by the OH radical. The subsequent fluorescence emitted by the excited OH radicals is detected by a photomultiplier tube.[14]

-

Kinetic Analysis: The decay of the OH radical concentration follows pseudo-first-order kinetics. By measuring the decay rate at different concentrations of this compound, the bimolecular rate constant for the reaction can be determined.

Cavity Ring-Down Spectroscopy (CRDS)

CRDS is a highly sensitive absorption spectroscopy technique that can be used to monitor the concentration of reactants or products in real-time.[16][17]

Methodology:

-

Optical Cavity: The core of the setup is a high-finesse optical cavity formed by two highly reflective mirrors.[16]

-

Light Injection: A laser beam is injected into the cavity. When the laser is in resonance with a cavity mode, light intensity builds up inside the cavity.

-

Ring-Down Measurement: The laser is then rapidly switched off, and the light leaking out of the cavity is detected by a photodetector. The intensity of the leaking light decays exponentially over time, and this decay time is known as the "ring-down time".[16]

-

Concentration Determination: If an absorbing species like this compound or a reaction product is present in the cavity, it will cause an additional optical loss, leading to a shorter ring-down time. By measuring the ring-down time at a wavelength where the species of interest absorbs and at a nearby wavelength where it does not, the concentration of the species can be determined with high sensitivity.[17]

Mandatory Visualizations

Caption: Primary reaction pathways of this compound with hydroxyl radicals.

Caption: Experimental workflow for a smog chamber study.

Conclusion

The reaction of this compound with hydroxyl radicals is a complex process with multiple competing pathways that are highly dependent on atmospheric conditions. The initial OH addition to the aromatic ring is the dominant step at ambient temperatures, leading to the formation of a hydroxycyclohexadienyl-type radical. The subsequent reactions of this adduct with O2 and NOx determine the final product distribution, which includes a variety of oxygenated and nitrated aromatic compounds, as well as ring-scission products. The quantitative data and experimental methodologies presented in this guide provide a foundation for researchers to further investigate the atmospheric chemistry of this compound and its impact on air quality and climate. A continued focus on refining reaction rate constants, elucidating product formation pathways under a range of atmospheric conditions, and improving experimental techniques will be crucial for advancing our predictive capabilities in atmospheric modeling.

References

- 1. [Studies of ozone formation potentials for benzene and this compound using a smog chamber and model simulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. syft.com [syft.com]

- 5. scite.ai [scite.ai]

- 6. Selecte ion flow tube mass spectrometry [sift-ms.net]

- 7. Selected ion flow tube - Mass Spec Terms [msterms.org]

- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 9. Frontiers | Cavity ring-down spectroscopy with a laser frequency stabilized and locked to a reference target gas absorption for drift-free accurate gas sensing measurements [frontiersin.org]

- 10. aaqr.org [aaqr.org]

- 11. Selected-ion flow-tube mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. d-nb.info [d-nb.info]

- 13. aurora.ajou.ac.kr [aurora.ajou.ac.kr]

- 14. pubs.aip.org [pubs.aip.org]

- 15. AMT - Development of a portable laser-flash photolysis Faraday rotation spectrometer for measuring atmospheric total OH reactivity [amt.copernicus.org]

- 16. Cavity ring-down spectroscopy - Wikipedia [en.wikipedia.org]

- 17. Cavity Ring-Down Spectroscopy (CRDS) | Picarro [picarro.com]

An In-depth Technical Guide to the Aerobic Biodegradation Pathway of Ethylbenzene

Introduction

Ethylbenzene is a monocyclic aromatic hydrocarbon, notable as a constituent of crude oil and a precursor in the industrial synthesis of styrene (B11656). Its widespread use and presence in petroleum products, such as gasoline, lead to its frequent release into the environment through industrial discharges and accidental spills.[1][2] The inherent toxicity and mobility of this compound in soil and groundwater pose significant environmental and health risks. Consequently, understanding the microbial degradation of this compound is crucial for developing effective bioremediation strategies. Aerobic biodegradation, in particular, represents a key natural attenuation process, driven by diverse microorganisms that utilize two primary enzymatic systems: monooxygenases and dioxygenases.[3][4][5] This guide provides a detailed examination of the core aerobic metabolic pathways, the enzymes involved, and the experimental methodologies used to elucidate these complex biological processes.

Core Aerobic Biodegradation Pathways

Under aerobic conditions, microorganisms employ two main strategies to initiate the degradation of this compound: oxidation of the ethyl side chain or direct attack on the aromatic ring.[1][3][4]

-

Side-Chain Oxidation Pathway (Monooxygenase-initiated): This pathway involves the initial oxidation of the ethyl group. Monooxygenase enzymes hydroxylate the benzylic carbon, initiating a sequence of oxidative steps.[3][4][5] This route is common in various bacterial strains and typically proceeds through intermediates like 1-phenylethanol (B42297) and acetophenone (B1666503) before the aromatic ring is cleaved.[6]

-

Ring Oxidation Pathway (Dioxygenase-initiated): In this pathway, a dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol.[1][3][4] This intermediate is then dehydrogenated to form a substituted catechol, which subsequently undergoes ring cleavage.[7] This "upper" pathway ultimately funnels the breakdown products into central metabolic cycles like the Krebs cycle.[3]

The following diagrams illustrate these two primary pathways.

Key Enzymes and Genetic Regulation

The biodegradation of this compound is orchestrated by a series of specific enzymes encoded by dedicated gene clusters.

-

This compound Monooxygenases and Dioxygenases: These are the initiating enzymes. For instance, naphthalene (B1677914) dioxygenase from Pseudomonas sp. strain NCIB 9816-4 has been shown to oxidize this compound via both side-chain oxidation to (S)-1-phenethyl alcohol and ring dihydroxylation.[6] In Pseudomonas fluorescens CA-4, an this compound dioxygenase is responsible for ring oxidation, and its gene expression is regulated at the transcriptional level.[8]

-

Dehydrogenases: Following the initial hydroxylation steps, dehydrogenases catalyze the oxidation of alcohol intermediates. For example, (S)-1-phenylethanol dehydrogenase converts 1-phenylethanol to acetophenone.[9]

-

Catechol 2,3-Dioxygenases (C23O): These enzymes are critical for the "lower" pathway, catalyzing the meta-cleavage of the catechol ring.[3][4] The genes for C23O are often used as molecular markers to assess the bioremediation potential of contaminated sites.[10][11][12] Different variants of C23O can exhibit different substrate specificities.[13]

The expression of these catabolic genes is often inducible, meaning they are synthesized in the presence of this compound or its metabolites. However, the presence of more easily metabolizable carbon sources, such as glutamate, can lead to transcriptional repression of the this compound degradation genes.[8]

Quantitative Data on this compound Biodegradation

The efficiency of this compound biodegradation can be quantified by kinetic parameters. These values are often determined through batch degradation experiments with microbial cultures. The Andrews model is commonly used to describe the specific growth rate, accounting for substrate inhibition at high concentrations.

Table 1: Biodegradation Kinetic Parameters for this compound

| Microorganism/Culture | μmax (h-1) | KS (mg/L) | KI (mg/L) | Reference |

| Pseudomonas oleovorans DT4 | 0.39 | 31.83 | 184.0 | [14] |

| Mixed Bacterial Culture | 0.2090 | 37.77 | 62.62 | [15] |

| Rhodococcus pyridinovorans PYJ-1 | 0.26 | 1.5 | 20 | [15] |

-

μmax: Maximum specific growth rate.

-

KS: Half-saturation constant (substrate affinity).

-

KI: Substrate inhibition constant.

Experimental Protocols

The study of this compound biodegradation pathways involves a combination of microbiological, biochemical, and analytical techniques.

Microbial Enrichment and Isolation

-

Objective: To isolate microorganisms capable of degrading this compound from contaminated environmental samples.

-

Methodology:

-

Sample Collection: Collect soil or water samples from a site contaminated with petroleum hydrocarbons.

-

Enrichment Culture: Inoculate a basic mineral salt medium with the environmental sample. This compound is supplied as the sole source of carbon and energy, often in the vapor phase or dissolved in a non-toxic carrier solvent like 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN) to avoid toxicity.[16][17]

-

Incubation: Incubate the cultures under aerobic conditions (e.g., in a shaker incubator at 25-30°C).

-

Subculturing: Periodically transfer an aliquot of the culture to fresh medium to enrich for this compound-degrading populations.

-

Isolation: Isolate pure cultures by plating serial dilutions of the enriched culture onto solid agar (B569324) medium and exposing the plates to this compound vapor.

-

Biodegradation Assays

-

Objective: To confirm and quantify the degradation of this compound by the isolated culture.

-

Methodology:

-

Batch Cultures: Grow the isolated strain in sealed vials containing a defined mineral medium with a known initial concentration of this compound.[14][15]

-

Sampling: At regular time intervals, sacrifice replicate vials or withdraw samples from the headspace and liquid phase.

-

Quantification: Analyze the concentration of this compound remaining using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).[18][19]

-

Biomass Measurement: Monitor microbial growth by measuring optical density (OD) at 600 nm or by protein concentration assays.[20]

-

Metabolite Identification

-

Objective: To identify the intermediate compounds of the degradation pathway.

-

Methodology:

-

Sample Preparation: During a degradation experiment, collect culture supernatant at various time points. Acidify the samples and extract with an organic solvent (e.g., ethyl acetate).

-

Derivatization: For non-volatile metabolites, derivatization (e.g., methylation or silylation) may be necessary to improve their volatility for GC analysis.

-

Analysis: Analyze the extracts using GC-MS to separate and identify the metabolites based on their mass spectra and retention times compared to authentic standards.[16] High-Performance Liquid Chromatography (HPLC) can also be used for analyzing less volatile intermediates.[16]

-

Enzyme Assays

-

Objective: To measure the activity of key enzymes in the pathway.

-

Methodology (Example: Catechol 2,3-dioxygenase):

-

Cell-Free Extract Preparation: Harvest cells grown on this compound, wash them, and lyse them (e.g., by sonication) to prepare a cell-free extract.

-

Assay Mixture: Prepare a reaction mixture containing buffer, the cell-free extract, and the substrate (e.g., 3-ethylcatechol).

-

Spectrophotometric Monitoring: Monitor the formation of the ring-cleavage product (e.g., 2-hydroxy-6-oxo-octa-2,4-dienoate), which is a yellow-colored compound, by measuring the increase in absorbance at a specific wavelength (e.g., 375 nm) using a spectrophotometer.

-

Activity Calculation: Calculate the enzyme activity based on the rate of product formation and the molar extinction coefficient of the product.

-

The overall experimental logic is depicted in the workflow diagram below.

Conclusion

The aerobic biodegradation of this compound is a multifaceted process driven by metabolically versatile microorganisms. The degradation is primarily initiated by two distinct enzymatic strategies: side-chain oxidation by monooxygenases and ring dihydroxylation by dioxygenases. Both pathways converge on the formation of catechol-like intermediates, which are subsequently funneled into central metabolic pathways through ring-cleavage enzymes. A thorough understanding of these pathways, the kinetics of the reactions, and the underlying genetic regulation is essential for the optimization of bioremediation technologies aimed at cleaning up sites contaminated with petroleum hydrocarbons. The combination of classic microbiological techniques with modern analytical and molecular methods continues to advance our knowledge in this critical area of environmental science.

References

- 1. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial aerobic degradation of benzene, toluene, this compound and xylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial aerobic degradation of benzene, toluene, this compound and xylene - ProQuest [proquest.com]

- 6. Toluene and this compound oxidation by purified naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BTEX Metabolism Metapathway Map [eawag-bbd.ethz.ch]

- 8. Reverse transcription-PCR analysis of the regulation of this compound dioxygenase gene expression in Pseudomonas fluorescens CA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.umt.edu.pk [journals.umt.edu.pk]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. Development of Catechol 2,3-Dioxygenase-Specific Primers for Monitoring Bioremediation by Competitive Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biodegradation Kinetics of Tetrahydrofuran, Benzene, Toluene, and this compound as Multi-substrate by Pseudomonas oleovorans DT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biodegradation kinetics and interactions of styrene and this compound as single and dual substrates for a mixed bacterial culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anaerobic Degradation of this compound by a New Type of Marine Sulfate-Reducing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anaerobic Degradation of Benzene, Toluene, this compound, and Xylene Compounds by Dechloromonas Strain RCB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

Toxicological profile of ethylbenzene in inhalation studies

An In-depth Technical Guide to the Toxicological Profile of Ethylbenzene in Inhalation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of this compound following inhalation exposure, with a focus on quantitative data from key studies, detailed experimental protocols, and the visualization of relevant biological and experimental processes. The information is intended to support research, risk assessment, and drug development activities.

Executive Summary

This compound is a volatile organic compound used extensively in the industrial production of styrene (B11656) and as a component of gasoline.[1] Human exposure occurs primarily through inhalation in both occupational and environmental settings.[2] Toxicological studies in animal models have identified several key target organs and systems following inhalation exposure. The central nervous system (CNS), respiratory tract, liver, and kidneys are primary targets for systemic toxicity.[3][4] A significant and sensitive endpoint of this compound toxicity is ototoxicity, leading to irreversible hearing loss in rats.[5][6][7] Chronic exposure has been linked to tumorigenesis in the kidneys and testes of male rats and the lungs and liver of mice.[2][1][5] Developmental effects have been observed at high exposure concentrations, though this compound is not considered a primary reproductive hazard.[3][8] This guide synthesizes the critical findings from pivotal inhalation studies to provide a detailed toxicological profile.

Acute Inhalation Toxicity

Acute exposure to high concentrations of this compound vapor can induce CNS depression, respiratory irritation, and ocular irritation.[2][3][4] In humans, short-term exposure to concentrations of 2,000 ppm can cause dizziness, vertigo, and irritation of the eyes and respiratory tract.[3][4] Animal studies have established lethal concentrations and identified target organs for non-lethal systemic effects.

Data Presentation: Acute Exposure Studies

| Species/Strain | Exposure Duration/Frequency | NOAEL (ppm) | LOAEL (ppm) | Effects Observed at LOAEL | Reference |

| Lethality | |||||

| Rat (Fischer-344) | 4 days, 6 hr/day | - | 2400 | 100% mortality by day 3 | [9] |

| Rat (NS) | 4 hours | - | 4000 | LC50 | [3] |

| Mouse (B6C3F1) | 4 days, 6 hr/day | - | 1200 | 4/5 animals died by day 3 | [9] |

| Systemic Effects | |||||

| Rat (Fischer-344) | 4 days, 6 hr/day | - | 400 | Increased liver and relative kidney weight; lacrimation | [9] |

| Rat (Sprague-Dawley) | 3 days, 6 hr/day | - | 2000 | Increased relative liver and kidney weight; induction of hepatic enzymes | [9] |

| Rat (Wistar) | 2 weeks, 5 d/wk, 6 hr/d | - | 50 (Hepatic) | Induction of hepatic enzymes | [9] |

| Rat (Wistar) | 2 weeks, 5 d/wk, 6 hr/d | - | 600 (Renal) | Increased relative kidney weight | [9] |

| Mouse (B6C3F1) | 4 days, 6 hr/day | - | 400 | Lacrimation | [9] |

| Neurological Effects (Ototoxicity) | |||||

| Rat (Wag/Rij) | 5 days, 8 hr/day | 300 | 400 | Significant deterioration in auditory thresholds and outer hair cell (OHC) loss | [7] |

Experimental Protocols: Key Acute Studies

-

This compound Producers Association (1986a): Fischer-344 rats and B6C3F1 mice were exposed to this compound vapor for 6 hours/day for 4 consecutive days. Endpoints included mortality and gross pathology. Lacrimation, prostration, and shallow breathing were observed at concentrations of 1,200 ppm and higher.[3][7][9]

-

Cappaert et al. (2000): This study focused on ototoxicity. Male Wag/Rij rats were exposed to 0, 300, 400, or 550 ppm this compound for 8 hours per day for 5 consecutive days. Auditory function was assessed using brainstem auditory-evoked responses to determine auditory thresholds 3 to 6 weeks post-exposure. Cochlear morphology was examined to quantify outer hair cell (OHC) loss.[10][7]

Intermediate-Duration Inhalation Toxicity

Studies involving intermediate-duration exposures (15-364 days) confirm the auditory system as a highly sensitive target. Effects on the liver and kidneys are also consistently observed.

Data Presentation: Intermediate-Duration Exposure Studies

| Species/Strain | Exposure Duration/Frequency | NOAEL (ppm) | LOAEL (ppm) | Effects Observed at LOAEL | Reference |

| Systemic Effects | |||||

| Rat (F344/N) | 13 weeks, 6 hr/d, 5 d/wk | 500 | 750 | Increased absolute and relative liver, kidney, and lung weights | [11][12] |

| Mouse (B6C3F1) | 13 weeks, 6 hr/d, 5 d/wk | 500 | 750 | Increased liver weight | [11][12] |

| Rabbit | 4 weeks, 6 hr/d, 5 d/wk | 1610 | >1610 | No adverse effects noted | [3] |

| Neurological Effects (Ototoxicity) | |||||

| Rat (Sprague-Dawley) | 13 weeks, 6 hr/d, 6 d/wk | - | 200 | Loss of outer hair cells in the organ of Corti | [13][14] |

| Rat | 13 weeks | - | ≥200 | Alterations in brainstem auditory evoked responses | [5] |

| Reproductive/Developmental Effects | |||||

| Rat (2-gen study) | ≥70 days premating through lactation | 500 | >500 | No adverse effects on reproductive performance or offspring development | [3][8] |

| Rat (gestation) | Gestational days 7-15 | - | 138 | Fetal resorption and skeletal retardation (in presence of maternal toxicity) | [3] |

Experimental Protocols: Key Intermediate-Duration Studies

-

NTP (1992) 13-Week Study: F344/N rats and B6C3F1 mice (both sexes) were exposed to this compound vapor at concentrations of 0, 100, 250, 500, 750, or 1000 ppm for 6 hours/day, 5 days/week for 13 weeks. The study evaluated body and organ weights, histopathology, and reproductive parameters (sperm motility and vaginal cytology). The primary findings were increases in liver, kidney, and lung weights in rats and liver weights in mice at ≥750 ppm, without accompanying histopathological changes.[11][12][15]

-

Gagnaire et al. (2007): Male Sprague-Dawley rats were exposed to 200, 400, 600, and 800 ppm this compound for 6 hours/day, 6 days/week for 13 weeks. Auditory function was assessed using brainstem auditory-evoked responses, and cochlear morphology was examined 8 weeks post-exposure. This study identified a LOAEL of 200 ppm based on the loss of outer hair cells, establishing ototoxicity as a highly sensitive endpoint.[13][14]

Chronic Inhalation Toxicity and Carcinogenicity

Long-term inhalation studies have provided evidence of the carcinogenic potential of this compound in rodents. The primary target organs for non-cancer chronic effects are the liver and kidneys.[2][3]

Data Presentation: Chronic Exposure and Carcinogenicity Studies

| Species/Strain | Exposure Duration/Frequency | NOAEL (ppm) | LOAEL (ppm) | Non-Cancer Effects | Cancer Effects | Reference |

| Rat (F344/N) | 104 weeks, 6.25 hr/d, 5 d/wk | 250 | 750 | Renal tubule hyperplasia | Increased incidence of renal tubule adenomas/carcinomas (males) and renal tubule adenomas (females). Increased testicular adenomas (males). | [2][7][16] |

| Mouse (B6C3F1) | 103 weeks, 6.25 hr/d, 5 d/wk | 75 | 250 (females) | Hyperplasia of pituitary gland pars distalis (females) | Increased incidence of lung alveolar/bronchiolar adenomas/carcinomas (males) and liver hepatocellular adenomas/carcinomas (females) at 750 ppm. | [2][1][16] |

Experimental Protocols: Key Chronic/Carcinogenicity Study

-

NTP (1999) 2-Year Bioassay: Groups of 50 male and female F344/N rats and B6C3F1 mice were exposed to 0, 75, 250, or 750 ppm this compound for 6.25 hours per day, 5 days per week for 103-104 weeks. The study involved comprehensive histopathological examination of all major tissues and organs. The results provided clear evidence of carcinogenic activity in male rats (kidney tumors) and some evidence in female rats (kidney tumors) and both sexes of mice (lung and liver tumors).[2][1][7][16]

Mechanisms of Toxicity and Signaling Pathways

The precise mechanisms underlying this compound toxicity are still under investigation, but are thought to involve its metabolites.[4] Metabolism is primarily mediated by cytochrome P450 enzymes in the liver.[4][5]

Metabolic Pathway of this compound

This compound is absorbed and rapidly distributed, with metabolism occurring mainly through side-chain oxidation to form 1-phenylethanol. This is further metabolized into a series of compounds, including mandelic acid and phenylglyoxylic acid, which are then excreted in the urine.[4][5]

Proposed Mechanism of Ototoxicity

While the exact mechanism is not fully elucidated, the ototoxicity of this compound is characterized by the loss of outer hair cells (OHCs) in the cochlea, particularly in the mid-frequency regions.[6] This damage is thought to be permanent.[7]

General Experimental Workflow for Inhalation Studies

The workflow for a typical subchronic or chronic inhalation study follows a standardized process to ensure data reliability and comparability.

Conclusions

The toxicological profile of inhaled this compound is well-characterized through extensive animal studies.

-

Key Target Organs: The primary targets for toxicity are the auditory system, kidneys, liver, and respiratory tract.[3]

-

Most Sensitive Endpoint: Ototoxicity, characterized by irreversible outer hair cell loss, is the most sensitive non-cancer endpoint observed in rats, with a LOAEL of 200 ppm in intermediate-duration studies.[7][13][14]

-

Carcinogenicity: this compound is carcinogenic in rodents, inducing kidney and testicular tumors in rats and lung and liver tumors in mice at high exposure concentrations (≥750 ppm).[1][16][17]

-